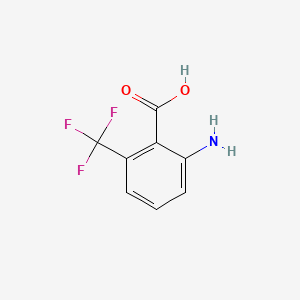

2-amino-6-(trifluoromethyl)benzoic Acid

描述

2-Amino-6-(trifluoromethyl)benzoic acid (CAS: 314-46-5) is a fluorinated aromatic compound featuring a carboxylic acid group at position 1, an amino group at position 2, and a trifluoromethyl (-CF₃) substituent at position 6 on the benzene ring. This structure confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing effects of the -CF₃ group and the amino-carboxylic acid framework. The compound is synthesized via acid hydrolysis of 2-amino-6-(trifluoromethyl)benzonitrile, followed by cyclization with trifluoroacetamide to yield bioactive quinazolinone derivatives . Its applications span medicinal chemistry, particularly in the synthesis of antimicrobial agents and enzyme-targeting molecules, as demonstrated in studies on triazole- and thiadiazole-functionalized quinazolinones .

Key properties include:

- Molecular formula: C₈H₆F₃NO₂

- Molecular weight: 205.14 g/mol

属性

IUPAC Name |

2-amino-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBQDBWIRHIZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953434 | |

| Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314-46-5 | |

| Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(trifluoromethyl)benzoic acid can be achieved through various methods. One common approach involves the condensation of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl) acetyl chloride in the presence of N,N-dimethylamino-4-pyridine in dichloromethane (CH2Cl2), yielding 2-fluoro-6-[2-(4-fluoro-phenyl)-acetylamino]-benzoic acid methyl ester . Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2-amino-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted benzoic acid derivatives .

科学研究应用

Chemistry

In synthetic organic chemistry, 2-amino-6-(trifluoromethyl)benzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions such as:

- Nucleophilic substitution

- Oxidation to form nitro derivatives

- Reduction to yield amine derivatives

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino group to nitro derivatives | Hydrogen peroxide, sodium hydroxide |

| Reduction | Forms amine derivatives | Palladium on carbon |

| Substitution | Nucleophilic substitution reactions | Amines or thiols under basic conditions |

Biology

The compound has been investigated for its potential as a biochemical probe, particularly in enzyme inhibition studies. The trifluoromethyl group enhances its interaction with biological targets, influencing enzyme activity.

Biological Activity Summary:

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Its ability to inhibit specific enzymes suggests potential applications in treating diseases associated with enzyme dysregulation.

Case Studies:

-

Enzyme Inhibition:

A study on sulfonamides indicated that derivatives of this compound exhibited enhanced inhibition of carbonic anhydrase in Helicobacter pylori, highlighting its potential in drug design against resistant bacterial strains. -

Antimicrobial Activity:

Comparative analyses showed that this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with the trifluoromethyl substitution being critical for enhancing antibacterial properties. -

Anti-inflammatory Potential:

Research indicated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting therapeutic applications for inflammatory diseases.

Industrial Applications

In industry, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing specialized chemical formulations.

作用机制

The mechanism of action of 2-amino-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antiparasitic activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in parasites. The compound’s fluorescence properties are due to its ability to interact with reactive oxygen species, leading to changes in fluorescence intensity.

相似化合物的比较

Table 1: Structural and Functional Comparisons

Key Observations:

Acidity :

- The -CF₃ group enhances acidity by stabilizing the deprotonated form. The fluoro derivative exhibits the lowest pKa (~1.5) due to fluorine’s high electronegativity .

- Chloro and iodo substituents show weaker electron-withdrawing effects, resulting in higher pKa values compared to the fluoro analog .

Reactivity: The amino group in this compound facilitates cyclization reactions (e.g., with trifluoroacetamide) to form heterocycles like quinazolinones . Iodo-substituted analogs face steric challenges, limiting their use in nucleophilic substitutions .

Biological Activity: Antimicrobial Activity: Quinazolinones derived from this compound show broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . Enzyme Inhibition: The benzothiazole derivative exhibits potent inhibition of EGFR kinase (IC₅₀: 0.8 µM), attributed to the -CF₃ group’s hydrophobic interactions .

Industrial and Market Considerations

Table 2: Market and Production Insights (2020–2025)

- Cost Drivers : Fluoro derivatives are costlier due to complex fluorination steps, whereas chloro analogs benefit from scalable chlorination processes .

- Supply Chains: Chinese manufacturers dominate chloro and amino derivatives, while fluoro compounds are predominantly sourced from EU and U.S. suppliers .

生物活性

2-Amino-6-(trifluoromethyl)benzoic acid (TFMBA) is an aromatic compound notable for its unique structural features, including an amino group and a trifluoromethyl group attached to a benzoic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of TFMBA, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 205.14 g/mol

- Appearance : White to cream powder

- Melting Point : >202 °C

- Solubility : Soluble in various organic solvents

The trifluoromethyl group enhances TFMBA's lipophilicity and metabolic stability, making it a promising candidate for drug development.

TFMBA exhibits biological activity primarily through its interactions with various enzymes. The presence of the trifluoromethyl group is believed to enhance binding affinity to hydrophobic pockets within enzyme structures. This interaction can modulate enzyme activity, potentially leading to therapeutic effects in conditions where these enzymes are implicated.

Enzyme Inhibition

Research indicates that TFMBA acts as an inhibitor for specific enzymes, which could be beneficial in treating diseases associated with these enzymes. The binding affinity and inhibition mechanism have been subjects of detailed studies, revealing its potential in medicinal applications .

Synthesis of this compound

Various synthetic methods have been developed to produce TFMBA, each with distinct advantages regarding yield and purity. Common methods include:

- Nucleophilic Substitution : Utilizing trifluoromethylation techniques to introduce the trifluoromethyl group onto the benzoic acid derivative.

- Refluxing with Acetic Anhydride : This method involves heating TFMBA with acetic anhydride to yield different derivatives with enhanced biological properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of TFMBA:

- Inhibition Studies : A study demonstrated that TFMBA significantly inhibits specific human enzymes involved in metabolic pathways critical for disease progression. The inhibition was quantified using IC values, showcasing its potency compared to non-fluorinated analogs .

- Comparative Analysis : A comparative study between TFMBA and structurally similar compounds revealed that the trifluoromethyl substitution markedly improved enzyme inhibition efficacy. For instance, when compared to 2-amino-3-(trifluoromethyl)benzoic acid, TFMBA exhibited a higher binding affinity towards target enzymes .

Applications in Medicinal Chemistry

TFMBA's unique properties make it a valuable compound in drug development:

- Potential Therapeutics : Its ability to inhibit key enzymes positions it as a candidate for developing treatments for various diseases, including cancer and metabolic disorders.

- Research Tool : As a biochemical probe, TFMBA is utilized in research settings to explore enzyme function and regulation .

Summary Table of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(trifluoromethyl)benzoic acid | CHFNO | Different amino group position |

| 3-Amino-4-(trifluoromethyl)benzoic acid | CHFNO | Variation in amino group position |

| 4-Amino-3-(trifluoromethyl)benzoic acid | CHFNO | Different amino group position |

| 3-Amino-5-trifluoromethyl-benzoic acid | CHFNO | Variation in trifluoromethyl position |

常见问题

Q. Basic

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and the carboxylic acid proton (δ ~12 ppm). The trifluoromethyl group (δ ~110–120 ppm in ¹³C) and amino group (δ ~5–6 ppm in ¹H, if protonated) should be distinct .

- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) and amino groups (N-H ~3300–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

How can structure-activity relationship (SAR) studies optimize HIV-1 RT inhibition?

Q. Advanced

- Scaffold modification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at positions 2 and 6 to assess steric/electronic effects on binding .

- Assay design :

- Computational modeling : Dock compounds into RT’s active site (e.g., using AutoDock Vina) to predict binding modes and guide synthetic efforts .

How to address contradictory data in biological activity studies?

Q. Advanced

- Assay standardization : Ensure consistent conditions (e.g., enzyme concentration, buffer pH) across experiments.

- Control validation : Include known inhibitors (e.g., Efavirenz for RT) to benchmark activity .

- Data triangulation : Correlate bioactivity with structural data (e.g., crystallography or molecular dynamics simulations) to resolve discrepancies between in vitro and cellular assays .

What purification techniques are optimal for isolating this compound?

Q. Basic

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and byproducts .

- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) for polar intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final purification .

How do substituents influence the compound’s electronic properties and reactivity?

Q. Advanced

- Trifluoromethyl effects : The -CF₃ group is electron-withdrawing, reducing electron density at the 6-position and directing electrophilic substitution to the 2- or 4-positions.

- Hammett analysis : Quantify substituent effects using σₚ values (-CF₃: σₚ = 0.54; -NH₂: σₚ = -0.66) to predict reaction rates in further derivatization .

How to evaluate metabolic stability and toxicity in preclinical studies?

Q. Advanced

- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) and identify metabolic hotspots (e.g., oxidation of the amino group) .

- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells to establish selectivity indices (IC₅₀ vs. CC₅₀) .

What strategies mitigate competing side reactions during synthesis?

Q. Advanced

- Protection/deprotection : Temporarily block the amino group (e.g., as an acetyl derivative) during trifluoromethylation to prevent undesired cyclization or oxidation .

- Low-temperature reactions : Perform nitration or halogenation at 0–5°C to control exothermic side reactions .

How does the compound interact with biological targets at the molecular level?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。